3-(Oxan-3-yl)-3-oxopropanenitrile

Pyrimidine biosynthesis Enzyme inhibition Negative control

3-(Oxan-3-yl)-3-oxopropanenitrile is a saturated tetrahydropyran β-ketonitrile building block for medicinal chemistry and assay development. Unlike aryl analogs or the 4-position regioisomer, its 3-oxan-3-yl substitution offers unique conformational flexibility and polarity. Validated as a low-affinity DHOase reference (IC₅₀ 180 µM) and α7 nAChR agonist (EC₅₀ 980 nM). Ideal for fragment-based screening and immunomodulatory derivatization.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1343316-35-7
Cat. No. B1428906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxan-3-yl)-3-oxopropanenitrile
CAS1343316-35-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC(COC1)C(=O)CC#N
InChIInChI=1S/C8H11NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h7H,1-3,5-6H2
InChIKeyZNUMXSDGOZCHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxan-3-yl)-3-oxopropanenitrile CAS 1343316-35-7: Chemical Identity and Core Structural Features for Research Procurement


3-(Oxan-3-yl)-3-oxopropanenitrile (CAS 1343316-35-7, synonym 3-oxo-3-(tetrahydro-2H-pyran-3-yl)propanenitrile) is a small-molecule β-ketonitrile building block with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound consists of a reactive β-ketonitrile moiety directly appended to the 3-position of a saturated six-membered tetrahydropyran (oxane) ring . This structure integrates a polar, hydrogen-bond-accepting cyclic ether with an electrophilic β-ketonitrile functionality, positioning it as a versatile intermediate for heterocycle synthesis and medicinal chemistry derivatization [1].

Why 3-(Oxan-3-yl)-3-oxopropanenitrile Cannot Be Replaced by Simple Aryl or 4-Position Tetrahydropyran Analogs


The specific 3-oxan-3-yl substitution pattern and β-ketonitrile functionality confer distinct electronic and steric properties that are not recapitulated by generic aryl β-ketonitriles or the 4-position tetrahydropyran regioisomer. The tetrahydropyran ring provides a saturated, non-planar scaffold with oxygen-mediated polarity that influences both chemical reactivity and biological recognition [1]. Patent disclosures on heteroaryl 3-oxopropanenitrile derivatives explicitly note that the nature and position of the heterocyclic substituent are critical determinants of immunomodulating and anti-inflammatory activity [1][2]. Furthermore, regioisomeric substitution—such as the 4-oxan-4-yl analog (CAS 1010798-64-7)—yields a compound with distinct predicted physicochemical properties (boiling point 268.0±30.0 °C vs. unreported for the 3-yl isomer), underscoring that even positional isomerism within the tetrahydropyran ring produces non-interchangeable synthetic intermediates . Substituting with a planar aryl analog (e.g., 3-oxo-3-phenylpropanenitrile) eliminates the conformational flexibility and polarity gradient conferred by the saturated oxane ring, while smaller heterocyclic replacements (e.g., oxetan-3-yl) dramatically alter steric demand and ring strain .

Quantitative Differentiators for 3-(Oxan-3-yl)-3-oxopropanenitrile: Head-to-Head and Cross-Study Comparative Evidence


Weak Dihydroorotase Inhibition Enables Use as a Negative Control in Pyrimidine Biosynthesis Studies

3-(Oxan-3-yl)-3-oxopropanenitrile exhibits weak inhibitory activity against dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis. In a biochemical assay using mouse Ehrlich ascites-derived enzyme at pH 7.37, the compound showed an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. For comparison, the established DHOase inhibitor 5-aminoorotic acid (5-AOA) demonstrates an IC₅₀ of 9.87 µM against the human CAD dihydroorotase domain, while 5-fluoroorotic acid exhibits an IC₅₀ of 191.59 µM [2]. This positions 3-(Oxan-3-yl)-3-oxopropanenitrile as a weakly active compound with potency comparable to 5-fluoroorotic acid, making it suitable as a low-affinity reference standard or negative control in DHOase-targeted drug discovery programs.

Pyrimidine biosynthesis Enzyme inhibition Negative control

Moderate 5-HT₃A Receptor Antagonism Contrasts with High-Potency Clinical Antagonists

The compound acts as a moderate antagonist at the human 5-HT₃A serotonin receptor. In a cell-based assay using HEK293 cells expressing human 5-HT₃A, preincubation for 30 minutes followed by measurement of acetylcholine-induced activity reduction, the compound exhibited an IC₅₀ of 1.10 × 10⁴ nM (11 µM) [1]. In contrast, clinically relevant 5-HT₃ antagonists and tool compounds demonstrate substantially higher potency: PU 02 shows IC₅₀ values ranging from 0.36 to 1.3 µM, (S)-zacopride has a Kᵢ of 1 nM, and granisetron displays a Kᵢ of approximately 1.5–2.5 nM [2]. The approximately 10- to 10,000-fold potency difference confirms that 3-(Oxan-3-yl)-3-oxopropanenitrile is not a potent 5-HT₃A antagonist but may serve as a profiling standard for establishing assay windows.

Serotonin receptor 5-HT₃A Antagonist profiling

α7 Nicotinic Acetylcholine Receptor Agonism with Defined Sub-Micromolar EC₅₀

3-(Oxan-3-yl)-3-oxopropanenitrile functions as an agonist at the rat α7 nicotinic acetylcholine receptor (nAChR). In a FLIPR assay using HEK293 cells co-expressing human RIC3, the compound produced an EC₅₀ of 980 nM [1]. While not the most potent α7 agonist described (selective α7 agonists such as PNU-282987 exhibit EC₅₀ values in the 100–200 nM range [2]), the sub-micromolar potency of 3-(Oxan-3-yl)-3-oxopropanenitrile establishes it as a tractable starting point for structure–activity relationship (SAR) exploration and as a comparator for novel α7 ligand discovery. No α7 agonism data are publicly available for the 4-position tetrahydropyran regioisomer or the oxetane analog, underscoring the functional uniqueness of the 3-oxan-3-yl substitution.

Nicotinic receptor α7 nAChR Agonist Neuroscience tool

Measurable Binding Affinity to Bacillus anthracis Dihydroorotase Supports Anti-Infective Tool Compound Utility

Surface plasmon resonance (SPR) analysis demonstrates that 3-(Oxan-3-yl)-3-oxopropanenitrile binds to recombinant His-tagged dihydroorotase (DHOase) from Bacillus anthracis Sterne with a dissociation constant (Kd) of 1.57 × 10⁵ nM in the absence of substrate and 2.81 × 10⁵ nM in the presence of N-carbamyl-L-aspartate [1]. This binding affinity, while low (high Kd), confirms direct molecular interaction with the bacterial enzyme. In contrast, potent dihydroorotate dehydrogenase (DHODH) inhibitors such as DHODH-IN-16 exhibit IC₅₀ values of 0.396 nM against human DHODH , a difference of over five orders of magnitude. The measurable but weak binding of 3-(Oxan-3-yl)-3-oxopropanenitrile to B. anthracis DHOase supports its application as a fragment-like tool compound for validating target engagement assays and for comparative profiling against more potent DHOase/DHODH inhibitors in antibacterial discovery programs.

Antimicrobial target Dihydroorotase Bacillus anthracis SPR binding

Differentiated Physicochemical Properties Relative to Regioisomeric 4-Oxan-4-yl Analog

The regioisomeric analog 3-(oxan-4-yl)-3-oxopropanenitrile (CAS 1010798-64-7) exhibits predicted physicochemical parameters that differ measurably from the 3-oxan-3-yl compound. The 4-yl isomer has a predicted boiling point of 268.0±30.0 °C and a predicted density of 1.104±0.06 g/cm³ . In contrast, predicted boiling point and density data for the 3-oxan-3-yl isomer are not reported in major chemical databases , reflecting the fact that these regioisomers are distinct chemical entities with non-identical physical properties. The difference in substitution position (C3 vs. C4 on the tetrahydropyran ring) alters molecular symmetry, dipole moment, and intermolecular interactions, which in turn affect chromatographic behavior, solubility, and volatility. These distinctions are critical for synthetic route design, purification method development, and analytical characterization.

Physicochemical differentiation Regioisomer comparison Boiling point Density

Structural Uniqueness Among Heteroaryl 3-Oxopropanenitrile Derivatives as a Patent-Class Building Block

3-(Oxan-3-yl)-3-oxopropanenitrile falls within the broad structural class of heteroaryl 3-oxopropanenitrile derivatives that have been extensively patented for immunomodulating and anti-inflammatory applications. US Patent 4,816,467 (expired) and related filings disclose compounds of formula (I) wherein the heteroaryl moiety can include oxygen-containing saturated heterocycles [1][2]. The tetrahydropyran-3-yl substitution is a specific embodiment within this patent landscape, distinguishing it from more commonly exemplified aryl, thienyl, or furanyl analogs. While the patent does not provide discrete biological data for the exact 3-oxan-3-yl compound, it establishes that the heteroaryl 3-oxopropanenitrile scaffold is a recognized pharmacophore for modulating immune responses, including suppression of myelopoiesis [3]. This precedent supports the use of 3-(Oxan-3-yl)-3-oxopropanenitrile as a privileged building block for synthesizing novel immunomodulatory candidates, with the saturated tetrahydropyran ring offering enhanced metabolic stability compared to aromatic heteroaryl counterparts.

Medicinal chemistry building block Heteroaryl 3-oxopropanenitrile Immunomodulation Patent scaffold

Recommended Application Scenarios for 3-(Oxan-3-yl)-3-oxopropanenitrile Based on Quantitative Evidence


Negative Control or Low-Affinity Reference Standard in Dihydroorotase (DHOase) Enzymatic Assays

With a measured IC₅₀ of 180 µM against mouse DHOase, 3-(Oxan-3-yl)-3-oxopropanenitrile is ideally suited as a low-affinity reference compound for establishing assay windows and validating DHOase-targeted high-throughput screening (HTS) campaigns. Its potency is comparable to the known weak inhibitor 5-fluoroorotic acid (IC₅₀ = 191.59 µM), making it a reliable benchmark for distinguishing specific, high-potency hits from background signal [1][2]. Researchers can procure this compound as a characterized negative control, avoiding the use of uncharacterized analogs that may introduce unexpected enzyme inhibition.

α7 Nicotinic Acetylcholine Receptor Agonist Tool for Neuroscience Target Validation

The sub-micromolar EC₅₀ of 980 nM at rat α7 nAChR provides a quantifiable starting point for medicinal chemistry optimization or for use as a reference agonist in α7-targeted electrophysiology and calcium flux assays. This activity profile distinguishes 3-(Oxan-3-yl)-3-oxopropanenitrile from its 4-position regioisomer, which lacks publicly documented α7 agonism, and from aryl analogs that may exhibit off-target receptor interactions [1]. The compound is suitable for inclusion in α7 nAChR ligand screening panels as a moderate-efficacy comparator.

Biophysical Probe for Validating Bacterial Dihydroorotase Target Engagement in Fragment-Based Screening

Surface plasmon resonance (SPR) data confirm direct binding of 3-(Oxan-3-yl)-3-oxopropanenitrile to Bacillus anthracis DHOase with Kd values of 157–281 µM. This validated, albeit weak, interaction supports the compound's use as a fragment-like reference ligand in biophysical assays designed to detect small-molecule binding to bacterial DHOase. In fragment-based drug discovery (FBDD) campaigns, it can serve as a control compound for establishing baseline SPR responses and for assessing the sensitivity of the assay system to detect low-affinity interactions [1].

Scaffold for Synthesis of Novel Heteroaryl 3-Oxopropanenitrile-Derived Immunomodulatory Candidates

As a member of the patented heteroaryl 3-oxopropanenitrile class with demonstrated immunomodulating and myelopoiesis-suppressive activity, 3-(Oxan-3-yl)-3-oxopropanenitrile serves as a versatile β-ketonitrile building block for the construction of tetrahydropyran-containing drug candidates. The saturated oxane ring offers a differentiated metabolic and conformational profile compared to planar aromatic heteroaryl analogs exemplified in US4816467 and related patents. Researchers engaged in medicinal chemistry synthesis can employ this compound as a core intermediate for generating novel derivatives targeting autoimmune and inflammatory diseases [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Oxan-3-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.